![molecular formula C8H8N2O B053984 4-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 122379-63-9](/img/structure/B53984.png)
4-甲氧基-1H-吡咯并[2,3-b]吡啶
描述
4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted interest due to its structural complexity and potential for diverse chemical reactivity and properties. Its structure consists of a pyrrolopyridine core with a methoxy group, making it a versatile intermediate for various chemical and pharmacological syntheses.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves ring opening followed by ring closure reactions, utilizing substrates like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino derivatives to afford novel structures. Techniques include condensation with α-amino acid esters, Dieckmann cyclisation, and acylation methods in the presence of Lewis acids for functional group transformations (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is established through spectral data and theoretical calculations, including DFT (Density Functional Theory). These analyses provide insights into the electronic, vibrational, and structural characteristics of the molecule, supporting the high stability and reactivity of specific molecular configurations (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions include acylative cyclodehydration and cyclisation to form pyrrolidines and pyridines. The reactivity towards nucleophilic attacks and the ability to undergo transformations into various heterocyclic frameworks highlight the compound's chemical versatility. Natural bond orbital (NBO) analysis is used to investigate hyperconjugative interactions, providing insights into the molecular basis of reactivity and stability (Halim & Ibrahim, 2022).
科学研究应用
c-Met 激酶抑制剂:
- 对 4-甲氧基-1H-吡咯并[2,3-b]吡啶的衍生物作为 c-Met 激酶抑制剂进行了对接和定量构效关系 (QSAR) 研究。这些研究有助于理解导致高抑制活性的分子特征,并为生物活性提供了预测模型 (Caballero 等人,2011).
稠合杂环的合成:
- 与 4-甲氧基-1H-吡咯并[2,3-b]吡啶相关的 1-芳基-2-氯-5-甲氧基-1H-3-吡咯甲醛被用作吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物合成的合成子 (El-Nabi,2004).
水解动力学研究:
- 研究了 4-甲氧基-1H-吡咯并[2,3-b]吡啶衍生物在水溶液中的水解动力学,包括 pH 速率曲线和热力学参数 (Muszalska,2004).
荧光性质和生理应用:
- 对衍生物 4-羟基-1H-吡咯并[3,4-c]吡啶-1,3,6(2H,5H)-三酮的研究揭示了大的斯托克斯位移、偶极矩的特定变化和高光稳定性,使其在生理应用中具有潜在的用途 (Bashmakova 等人,2021).
水溶液中的降解动力学:
- 在不同的 pH 和温度条件下分析了 4-甲氧基-1H-吡咯并[2,3-b]吡啶衍生物在水溶液中的降解动力学 (Muszalska 和 Wituła,2005).
吡咯并吡啶衍生物的合成:
- 开发了合成吡咯并[3,2-b]吡啶-3-甲酰胺连接的 2-甲氧基吡啶衍生物的方法,显示出潜在的抗结核和抗菌活性 (Bodige 等人,2019).
半导体材料中的载流子传输性质:
- 研究了衍生自 4-甲氧基-1H-吡咯并[2,3-b]吡啶的含氮小分子的电化学性质、自组装行为和载流子传输性质,证明了其在半导体材料中使用的潜力 (Zhou 等人,2019).
安全和危害
属性
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIKOOPKCLWWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459710 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
122379-63-9 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

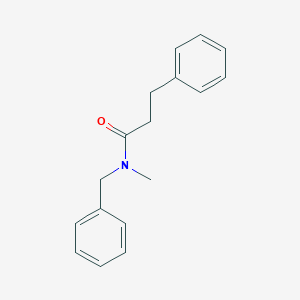
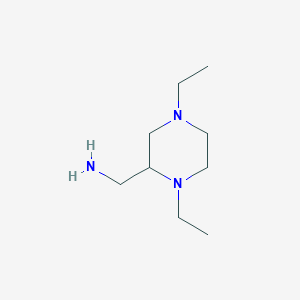
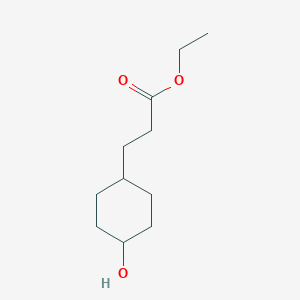
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)
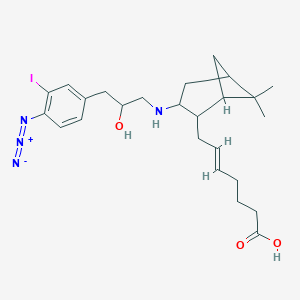

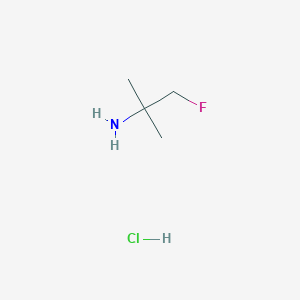

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)


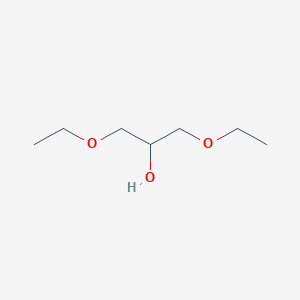
![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)
